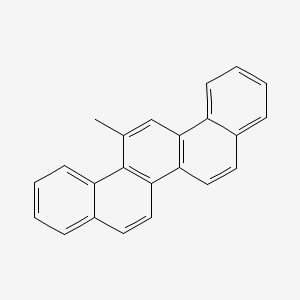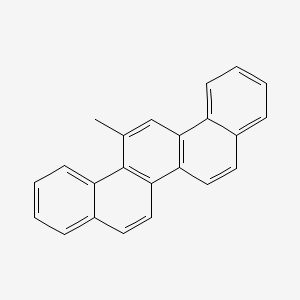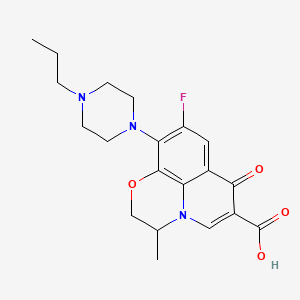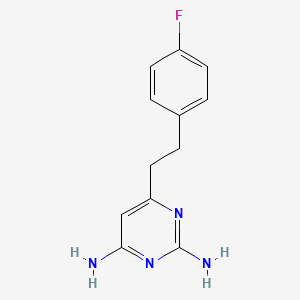
Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. The presence of the thienyl group imparts unique electronic properties, while the piperazine ring is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as zinc chloride or calcium chloride to facilitate the cyclization and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thienyl and pyrimidine core but lacks the piperazine moiety.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring, offering different electronic properties.
Thieno[2,3-d]pyrimidine: Another thienyl-pyrimidine derivative with distinct substitution patterns.
Uniqueness
4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine is unique due to the combination of the thienyl group, pyrimidine ring, and piperazine moiety. This combination imparts unique electronic and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
129224-97-1 |
|---|---|
Formule moléculaire |
C15H20N4S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-18-6-8-19(9-7-18)10-12-21-15-16-5-4-13(17-15)14-3-2-11-20-14/h2-5,11H,6-10,12H2,1H3 |
Clé InChI |
FISGCOUHCJXNGL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















